molecular formula C10H9F3N4S B11790941 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline

4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline

Cat. No.: B11790941
M. Wt: 274.27 g/mol
InChI Key: RBLHKLDXMPUUNT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline . The nomenclature follows these rules:

  • The parent structure is 1H-1,2,4-triazole , a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • The trifluoromethyl group (-CF₃) is attached to position 5 of the triazole ring.
  • A sulfanylmethyl group (-SCH₂-) bridges the triazole’s position 3 and the para position of the aniline ring.

Isomeric Considerations :

  • The 1,2,4-triazole system exhibits tautomerism, with the 1H- and 4H- forms in equilibrium . The 1H tautomer (proton at N1) is more stable than the 4H form (proton at N4) due to resonance stabilization .
  • Substituent positioning affects reactivity: the trifluoromethyl group at C5 avoids steric clashes with the thioether linkage at C3, favoring a planar triazole ring .
Feature Position Substituent
Parent heterocycle - 1H-1,2,4-triazole
Trifluoromethyl group C5 -CF₃
Thioether linkage C3 -SCH₂-C₆H₄NH₂ (para)

Molecular Architecture Analysis: Triazole-Thioether-Aniline Connectivity

The molecule’s architecture comprises three distinct regions (Figure 1):

  • 1,2,4-Triazole Core :

    • Aromatic five-membered ring with nitrogen atoms at positions 1, 2, and 4.
    • The trifluoromethyl group at C5 introduces electron-withdrawing effects, polarizing the ring and enhancing metabolic stability .
  • Thioether Linkage (-S-CH₂-) :

    • Connects the triazole’s C3 to the aniline’s para position.
    • The sulfur atom’s lone pairs enable weak hydrogen bonding with biological targets, while the methylene (-CH₂-) spacer provides conformational flexibility .
  • Aniline Moiety :

    • A benzene ring with an amino group (-NH₂) at the para position.
    • The -NH₂ group participates in hydrogen bonding and serves as a site for further functionalization (e.g., acylation, sulfonation) .

Key Bond Lengths and Angles (from PubChem data ):

  • Triazole ring C-N bonds: ~1.31–1.38 Å (typical for aromatic N-heterocycles).
  • C-S bond in thioether: 1.81 Å, consistent with single-bond character.
  • Dihedral angle between triazole and aniline rings: 85°–90°, indicating near-orthogonal orientation.

Comparative Structural Analysis with Related Triazole Derivatives

The compound’s structure shares features with other triazole-based molecules but exhibits unique properties due to its substituents:

Compound Triazole Type Key Substituents Biological Relevance
This compound 1,2,4-triazole -CF₃ (C5), -SCH₂-C₆H₄NH₂ (C3) Intermediate in agrochemicals
3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 1,2,4-triazole -CF₃ (C5), -SMe (C3) Fungicidal activity
(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline N/A -CF₃ (C5), -CH(NH₂)CH₃ (C3) Pharmaceutical intermediate

Structural Insights :

  • Trifluoromethyl Positioning : In both triazole derivatives , the -CF₃ group at C5 enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs.
  • Thioether vs. Amine Linkages : Replacing the thioether (-S-CH₂-) in the subject compound with an amine (-NH-CH₂-) would increase hydrogen-bonding capacity but reduce metabolic stability due to oxidative susceptibility.
  • Aniline vs. Alkylamino Groups : The para-aniline group in the subject compound enables π-π stacking with aromatic residues in enzyme active sites, whereas alkylamino groups (e.g., in ) prioritize steric interactions .

Properties

Molecular Formula

C10H9F3N4S

Molecular Weight

274.27 g/mol

IUPAC Name

4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]aniline

InChI

InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-9(17-16-8)18-5-6-1-3-7(14)4-2-6/h1-4H,5,14H2,(H,15,16,17)

InChI Key

RBLHKLDXMPUUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

[3 + 2]-Cycloaddition of Nitrile Imines

Regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles is achieved via cycloaddition between nitrile imines and trifluoroacetonitrile (CF3_3CN). The process involves:

  • Precursor Preparation : Trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime is reacted with NEt3_3 in CH2_2Cl2_2 to generate CF3_3CN in situ.

  • Cycloaddition : Hydrazonyl chlorides (e.g., alkyl-substituted variants) undergo [3 + 2] cyclization with CF3_3CN at room temperature, yielding 5-trifluoromethyl-1,2,4-triazoles in 72–89% yield (Table 1).

Table 1 : Optimization of Cycloaddition Conditions

Hydrazonyl ChlorideSolventBaseTime (h)Yield (%)
R = MeCH2_2Cl2_2NEt3_31285
R = PhCH2_2Cl2_2NEt3_31289

Cyclization of Trifluoroacetyl Hydrazides

Alternative routes involve cyclizing trifluoroacetyl hydrazides with CS2_2 under basic conditions. For example, 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol is synthesized via:

  • Hydrazide Formation : Trifluoroacetic acid hydrazide reacts with CS2_2 in ethanol/KOH.

  • Cyclization : Heating at reflux yields the triazole-thiol intermediate, a precursor for subsequent functionalization.

Thioether Linkage Formation

The thioether bridge (-S-CH2_2-) connects the triazole and aniline moieties. Key strategies include:

Nucleophilic Alkylation of Triazole-Thiols

  • Reagents : 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is treated with chloromethylaniline derivatives in DMF/K2_2CO3_3 .

  • Conditions : Reactions proceed at 50–60°C for 6–12 hours, achieving 70–85% yields. Microwave-assisted synthesis (600 W, 30 min) enhances efficiency to 97%.

Mechanistic Insight : The thiolate ion (generated via deprotonation) attacks the electrophilic methylene carbon of chloromethylaniline, forming the thioether bond.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs DIAD and PPh3_3 to couple triazole-thiols with alcohols (e.g., 4-(hydroxymethyl)aniline). This method avoids base-induced side reactions but requires anhydrous conditions.

Coupling with Aniline Derivatives

The final step introduces the aniline group via tailored coupling reactions:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling of bromomethyl-triazole intermediates with aniline derivatives achieves C-N bond formation. Optimized conditions use Pd(OAc)2_2, Xantphos, and Cs2_2CO3_3 in toluene at 110°C, yielding 65–78%.

Reductive Amination

4-Nitrobenzyl-thioether intermediates are reduced to anilines using H2_2/Pd-C or NaBH4_4. For example, hydrogenation of 4-nitrobenzyl derivatives in ethanol at 50 psi H2_2 affords the target compound in 90% yield.

Alternative Pathways

One-Pot Sequential Synthesis

A streamlined approach combines triazole formation, thioether linkage, and aniline coupling in a single pot. Using DMF as a solvent and K2_2CO3_3 as a base, this method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin enable stepwise addition of thiol and aniline components. While suitable for high-throughput screening, scalability remains limited.

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 min for thioether formation).

  • Catalytic Systems : CuI/1,10-phenanthroline accelerates Ullmann-type couplings, improving yields by 15–20%.

Common Pitfalls

  • Hydrolysis of CF3_3 Group : Prolonged exposure to aqueous bases degrades the trifluoromethyl group. Anhydrous conditions are critical.

  • Oxidation of Thioethers : Thioether linkages oxidize to sulfones under strong oxidizing agents, necessitating inert atmospheres.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1^1H NMR (DMSO-d6d_6): δ 7.65–7.51 (m, Ar-H), 4.21 (s, -SCH2_2-), 14.05 (s, triazole NH).

  • IR : Peaks at 1735 cm1^{-1} (C=O, if present), 1238 cm1^{-1} (C=S), and 3281 cm1^{-1} (N-H) confirm functional groups.

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H2_2O = 70:30) reveals >98% purity for optimized routes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The electron-deficient 1,2,4-triazole core facilitates nucleophilic substitution, particularly at the sulfur or nitrogen positions.

  • Example Reaction :
    Reaction with alkyl halides (e.g., methyl iodide) under basic conditions replaces the triazole’s sulfur atom with an alkyl group.

    Compound+CH3IK2CO3,DMFAlkylated Product\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Alkylated Product}
  • Key Data :

    ReagentConditionsYield (%)Product Type
    Methyl iodideK₂CO₃, DMF, 80°C72S-Alkylated triazole
    Benzyl chlorideNaH, THF, RT65N-Benzyl derivative

Oxidation of Thioether Linkage

The -S-CH₂- group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions .

  • Example Reaction :
    Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

    CompoundH2O2,CH2Cl2SulfoxideExcess H2O2Sulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{CH}_2\text{Cl}_2} \text{Sulfoxide} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{Sulfone}
  • Key Findings :

    • Sulfoxidation occurs at 0°C within 2 hours (yield: 89%) .

    • Over-oxidation to sulfone requires 12 hours at 25°C (yield: 78%).

Electrophilic Aromatic Substitution (EAS) on Aniline

The aniline group participates in EAS, though the trifluoromethyl group deactivates the ring.

  • Nitration :
    Directed by the -NH₂ group, nitration occurs at the para position relative to the thioether :

    CompoundHNO3,H2SO44-Nitro derivative\text{Compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Nitro derivative}
    Nitration AgentTemperatureYield (%)
    HNO₃/H₂SO₄0–5°C63

Reductive Alkylation of the Aniline

The -NH₂ group undergoes reductive alkylation with aldehydes or ketones :

  • Example :
    Reaction with formaldehyde and sodium cyanoborohydride:

    Compound+HCHONaBH3CNN-Methylaniline Derivative\text{Compound} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methylaniline Derivative}
    • Optimized pH: 4–5 (acetic acid buffer) .

    • Yield: 84% after 6 hours.

Oxidative Cyclization

Under oxidative conditions, the thioether and triazole moieties facilitate cyclization to form fused heterocycles :

  • Example :
    Treatment with iodine in DMSO induces disulfide formation and subsequent cyclization:

    CompoundI2,DMSOBenzo[4][5]thiazolo[2,3-c][1][2][4]triazole\text{Compound} \xrightarrow{\text{I}_2, \text{DMSO}} \text{Benzo[4][5]thiazolo[2,3-c][1][2][4]triazole}
    Oxidizing AgentTime (h)Yield (%)
    I₂/DMSO2468

Coupling Reactions

The aniline group serves as a substrate for palladium-catalyzed cross-couplings :

  • Suzuki Coupling :
    Reaction with arylboronic acids forms biaryl derivatives:

    Compound+ArB(OH)2Pd(PPh3)4,BaseBiaryl Product\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}
    • Typical base: Na₂CO₃ (yield: 75–82%) .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes ring-opening or rearrangement under strong acidic/basic conditions :

  • Acidic Hydrolysis :
    Treatment with HCl (6M) at reflux cleaves the triazole:

    CompoundHCl, ΔThiourea Intermediate\text{Compound} \xrightarrow{\text{HCl, Δ}} \text{Thiourea Intermediate}
    • Reaction time: 4 hours (yield: 58%) .

Comparative Reactivity with Analogues

Reaction TypeThis Compound5-Methyl Triazole Analogue
Sulfoxidation Rate89% in 2h72% in 2h
Suzuki Coupling Yield82%68%
Nitration PositionParaMeta

Data aggregated from .

Mechanistic Insights

  • The trifluoromethyl group enhances electrophilicity at the triazole’s sulfur, accelerating nucleophilic substitutions.

  • Steric hindrance from the -CF₃ group limits accessibility for bulky reagents in EAS.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₆H₁₃F₃N₄S
Molecular Weight: 363.3 g/mol
IUPAC Name: 4-(((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline)

The structure of this compound includes a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity. The presence of sulfur in the thioether linkage contributes to its unique reactivity and potential therapeutic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains and fungi. A study focusing on similar triazole derivatives demonstrated promising results against pathogens such as Candida albicans and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A systematic evaluation of several synthesized triazole derivatives, including those structurally related to this compound), revealed that some exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the triazole structure can lead to enhanced antimicrobial efficacy.

Antifungal Applications

The antifungal potential of triazole compounds is well-documented. The unique electronic properties imparted by the trifluoromethyl group are believed to play a crucial role in their interaction with fungal enzymes. Research indicates that compounds with similar structures have been effective in inhibiting fungal growth, making them candidates for further development as antifungal agents .

Data Table: Antifungal Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (µg/ml)Reference
Compound ACandida albicans12.5
Compound BAspergillus niger25
Compound CPseudomonas aeruginosa6.25

Pharmaceutical Development

The incorporation of triazole derivatives into pharmaceutical formulations has been explored extensively due to their broad-spectrum activity. For example, some derivatives have been designed as potential treatments for tuberculosis and other resistant infections . The ability to modify the triazole structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Insights from DrugBank

According to DrugBank data, compounds similar to this compound are classified as experimental drugs with potential therapeutic applications in treating resistant infections. Their structural characteristics make them suitable candidates for further investigation in drug development pipelines .

Mechanism of Action

The mechanism of action of 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, while the triazole ring can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

a. Triazole Core Modifications
  • Target Compound : Contains a 5-(trifluoromethyl)-4H-1,2,4-triazole core.
  • Analogues :
    • 3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline (): Methyl substitution at triazole N1 instead of trifluoromethyl at C5; molecular formula C₁₀H₉F₃N₄ .
    • Compound 5m (): 5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl-pyridine; phenyl and pyridyl substituents enhance aromatic stacking .
b. Thioether Linker Modifications
  • Target Compound : Thioether connects triazole to aniline.
  • Analogues :
    • Compound 5n (): Thioether links triazole to a chlorothiazole group, introducing halogenated bioactivity .
    • Compound 18 (): Thioether connects triazole to a dichlorophenylhydrazone moiety, enhancing α-amylase/α-glucosidase inhibition .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~340 (estimated) Not reported CF₃, aniline, thioether N/A
9d () 554.50 Not reported Nitrobenzylidene, nitroaryl
5o () Not reported 237–240 Cyano, pyridyl
5p () Not reported 140–144 Methoxyimino, ester
5q () Not reported 146–148 3-Fluorobenzyl
  • Melting Points: Electron-withdrawing groups (e.g., cyano in 5o) correlate with higher melting points due to increased crystallinity .
  • Elemental Analysis : Compound 9d (C 51.98%, H 3.09%, N 20.21%) aligns with calculated values, confirming purity .

Key Findings and Implications

  • Structure-Activity Relationships : The trifluoromethyl group improves metabolic stability, while thioether-linked aromatic systems (e.g., aniline, pyridyl) enhance target engagement.
  • Synthetic Efficiency : Microwave methods () outperform traditional routes in speed and yield, critical for scalable production .
  • Biological Potential: Functionalization with halogens or nitro groups () could optimize the target compound’s bioactivity .

Biological Activity

The compound 4-(((5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)aniline , often referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C16H15F3N4SC_{16}H_{15}F_3N_4S. It features a trifluoromethyl group attached to a triazole ring, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular Weight363.314 g/mol
IUPAC Name5-(2-phenylethynyl)furan-2-ylmethanone
SMILESFC(F)(F)C1=NN=C(N1)SC(=O)C1=CC=C(O1)C#CC1=CC=CC=C1

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. The presence of the trifluoromethyl group in the compound enhances its interaction with microbial enzymes, potentially inhibiting their function. Studies have shown that similar compounds can effectively combat resistant strains of bacteria and fungi.

Antitumor Activity

Triazole derivatives are also recognized for their anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against certain tumor cells, indicating potent antiproliferative effects.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as:

  • Inhibition of tubulin polymerization : Similar triazole compounds have shown to disrupt microtubule formation, which is crucial for cell division.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of triazole derivatives for their anticancer potential. The compound was tested against HeLa and MCF-7 cell lines, showing significant growth inhibition with an IC50 value of approximately 8 µM. The mechanism involved the disruption of microtubule dynamics, leading to cell cycle arrest.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various triazole compounds including our target compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as a therapeutic agent for infections.

Q & A

Basic Research Question

  • pH Stability : Degrades rapidly at pH > 9 due to hydrolysis of the thioether bond. Use buffered solutions (pH 5–7) for long-term storage .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C under argon to prevent oxidation .

What methodologies are used to analyze degradation pathways of aniline-containing compounds in environmental samples?

Advanced Research Question

  • Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ under UV light degrades aniline derivatives via hydroxyl radical (·OH) attack, with 95% efficiency (Box-Behnken optimized conditions) .
  • LC-MS/MS : Identifies intermediates like 4-aminophenol (m/z 110) and nitroso derivatives (m/z 122) in degradation pathways .

Recommendation : Use GC-MS with electron capture detection (ECD) for trace-level quantification of fluorinated byproducts .

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